molecular formula C12H22N2O4 B8587873 Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate

Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B8587873
M. Wt: 258.31 g/mol
InChI Key: JOARGDNOHLNTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the tert-butyl and methoxycarbonyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate and methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Hydrolysis: The major products are the corresponding carboxylic acids.

    Reduction: The major products are the corresponding alcohols.

Scientific Research Applications

Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where it undergoes metabolic conversion to release the active drug. The molecular targets and pathways involved can vary depending on the specific drug being developed. For example, it may target specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 4-(methoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-9(6-8-14)13-10(15)17-4/h9H,5-8H2,1-4H3,(H,13,15)

InChI Key

JOARGDNOHLNTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (0.1 g, 0.5 mmol) was combined with methyl chloroformate (0.046 mL, 0.59 mmol) and triethylamine (0.22 mL, 1.6 mmol) in methylene chloride (2 mL) at room temperature and stirred for 2 hours. The reaction was diluted with dichloromethane, washed with water, dried over MgSO4, and then concentrated. The resulting residue was purified on silica gel (eluting with 0 to 5% methanol in dichloromethane) to give tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate, LCMS [M+Na] 281.1. The later was treated with 4.57 M hydrogen chloride in 1,4-dioxane (1 mL, 4 mmol) at room temperature for 1 hour. The mixture was concentrated to give crude product which was used directly in the next step. LCMS calculated for C7H15N2O2 (M+H)+: m/z=159.1; Found: 159.1.
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0.1 g
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0.22 mL
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2 mL
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Synthesis routes and methods III

Procedure details

A solution of 4.00 g (2.00 mmol) of 4-amino-1-BOC-piperidine and 4.18 ml (3.00 mmol) of Et3N in 50 ml of CH2Cl2 was treated at 0° C. with 1.62 ml (2.10 mmol) of methyl chloroformate. The reaction was stirred for 16 h at RT, neutralized with aqueous 10% KHSO4 and extracted with CH2Cl2 (3×). The organic phases were washed with aqueous 10% NaCl, dried over Na2SO4 evaporated and purified by flash silica gel column (n- heptane/EtOAc 1:1 to 1:2) to yield 3.30 g (64%) of the title compound as white solid. MS: 259.2 (MH+).
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1.62 mL
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50 mL
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64%

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